molecular formula C17H12BrClN2O3 B2506478 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one CAS No. 551921-42-7

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one

Cat. No.: B2506478
CAS No.: 551921-42-7
M. Wt: 407.65
InChI Key: FFHQSWNKVZPPPZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-bromophenyl and 4-methoxyphenoxy groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Chlorination: The chlorination of the compound is typically performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one: A structurally similar compound with slight variations in the substituents.

    2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenyl)-2,3-dihydropyridazin-3-thione: Contains a thione group instead of a carbonyl group.

    2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenyl)-2,3-dihydropyridazin-3-amine: Features an amine group in place of the carbonyl group.

Uniqueness

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c1-23-13-6-8-14(9-7-13)24-16-15(19)10-20-21(17(16)22)12-4-2-11(18)3-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHQSWNKVZPPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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